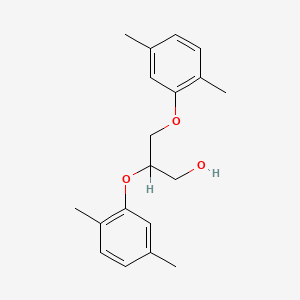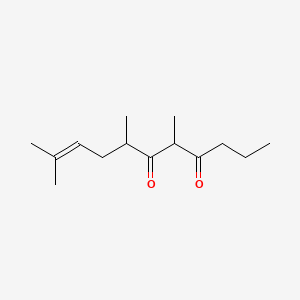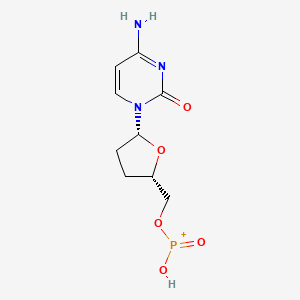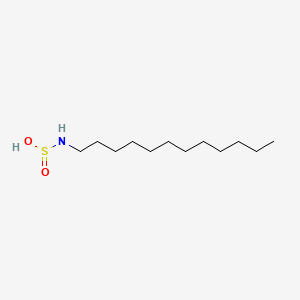![molecular formula C14H13BrN2O3 B12651838 2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 7496-75-5](/img/structure/B12651838.png)
2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 405321 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in inhibiting specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405321 typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Core Structure: This involves the construction of the core molecular framework through a series of organic reactions such as cyclization or condensation.
Functional Group Modifications: Introduction of specific functional groups to the core structure to enhance its biological activity. This may involve reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain NSC 405321 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 405321 would be scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or Continuous Flow Reactors: Depending on the reaction kinetics, either batch reactors or continuous flow reactors are used to maximize efficiency.
Catalysts and Reagents: Specific catalysts and reagents are employed to drive the reactions to completion under controlled conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
NSC 405321 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 405321 can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
NSC 405321 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Employed in cell biology to investigate cellular pathways and mechanisms, particularly those involving protein synthesis and degradation.
Medicine: Explored for its potential therapeutic effects, especially in cancer research where it may inhibit specific enzymes or pathways involved in tumor growth.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of NSC 405321 involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes or proteins, thereby affecting various cellular pathways. For example, it may bind to the active site of an enzyme, preventing its normal function and leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
NSC 706744: Another compound with similar inhibitory effects on cellular pathways.
NSC 725776 (Indimitecan): Known for its role in inhibiting topoisomerase I, similar to NSC 405321.
NSC 724998 (Indotecan): Also targets topoisomerase I and has been studied for its anticancer properties.
Uniqueness
NSC 405321 is unique in its specific molecular structure and the particular pathways it targets. While similar compounds may share some mechanisms of action, NSC 405321’s distinct chemical properties and interactions make it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
7496-75-5 |
|---|---|
分子式 |
C14H13BrN2O3 |
分子量 |
337.17 g/mol |
IUPAC 名称 |
2-(2-methylpyridin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide |
InChI |
InChI=1S/C14H13N2O3.BrH/c1-11-6-4-5-9-15(11)10-14(17)12-7-2-3-8-13(12)16(18)19;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
PSOOMMLDQPLKMU-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2[N+](=O)[O-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


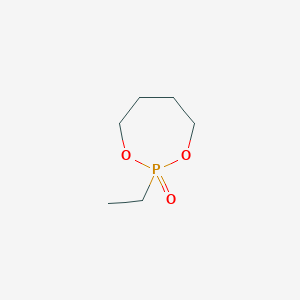

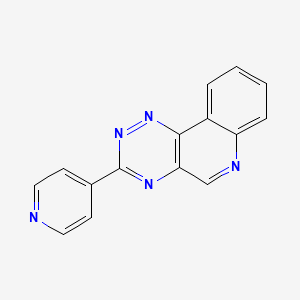
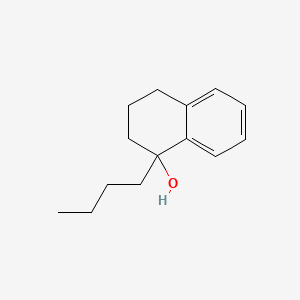


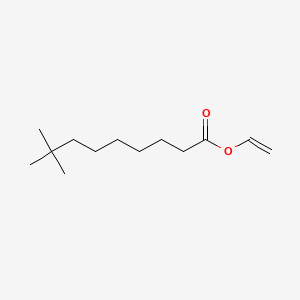

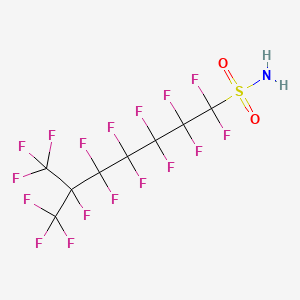
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
